4-[2-(Ethanesulfonyl)ethyl]piperidine

Lipophilicity Membrane permeability CNS drug design

4-[2-(Ethanesulfonyl)ethyl]piperidine (IUPAC: 4-(2-(ethylsulfonyl)ethyl)piperidine, CAS 1706450-78-3) is a C-4 substituted piperidine building block bearing an ethanesulfonyl group connected via a two-carbon ethyl linker. With molecular formula C₉H₁₉NO₂S and a molecular weight of 205.32 g/mol, it is supplied as the free base (typical purity ≥95%) or the hydrochloride salt (CAS 1864072-27-4).

Molecular Formula C9H19NO2S
Molecular Weight 205.32 g/mol
Cat. No. B13241605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Ethanesulfonyl)ethyl]piperidine
Molecular FormulaC9H19NO2S
Molecular Weight205.32 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CCC1CCNCC1
InChIInChI=1S/C9H19NO2S/c1-2-13(11,12)8-5-9-3-6-10-7-4-9/h9-10H,2-8H2,1H3
InChIKeyXIJMMRHOANUUDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(Ethanesulfonyl)ethyl]piperidine (CAS 1706450-78-3): Procurement-Ready Physicochemical and Structural Baseline


4-[2-(Ethanesulfonyl)ethyl]piperidine (IUPAC: 4-(2-(ethylsulfonyl)ethyl)piperidine, CAS 1706450-78-3) is a C-4 substituted piperidine building block bearing an ethanesulfonyl group connected via a two-carbon ethyl linker. With molecular formula C₉H₁₉NO₂S and a molecular weight of 205.32 g/mol, it is supplied as the free base (typical purity ≥95%) or the hydrochloride salt (CAS 1864072-27-4) . Its computed physicochemical profile—LogP 0.81, topological polar surface area (TPSA) 46.17 Ų, 3 H-bond acceptors, 1 H-bond donor, and 4 rotatable bonds—situates it in a favorable lead-like chemical space for CNS and peripheral target screening . The compound belongs to the broader ethanesulfonyl-piperidine class, which has been extensively patented for NMDA receptor subtype-selective antagonism, though the specific 4-(2-ethylsulfonylethyl) substitution pattern distinguishes it from the more common N-ethanesulfonyl piperidine variants [1].

CNS lead-like building block: Balanced LogP and low TPSA support fragment-based CNS screening workflows.
Free secondary amine: Enables direct N-functionalization without deprotection for parallel library synthesis.
Dual supply form: Available as free base and stable HCl salt (CAS 1864072-27-4) for automated dispensing.

Why 4-[2-(Ethanesulfonyl)ethyl]piperidine Cannot Be Interchanged with In-Class Analogs: A Procurement Risk Summary


Although multiple ethanesulfonylethyl-piperidine isomers and alkyl-chain variants share the identical molecular formula (C₉H₁₉NO₂S) or differ by only a single methylene unit, their substitution pattern at the piperidine ring (C-4 vs N-1 vs C-2) and sulfone alkyl group size produce quantifiable differences in lipophilicity (ΔLogP up to 1.1 units), hydrogen-bond donor capacity, and amine basicity—all of which directly impact pharmacokinetic behavior, target engagement, and downstream synthetic tractability . The N-substituted isomer (LogP 1.93) lacks a free secondary amine, rendering it incapable of serving as a hydrogen-bond donor and altering its ionization profile at physiological pH . The methyl analog (LogP 0.42) is meaningfully less lipophilic, which may compromise membrane permeability for intracellular or CNS targets . Generic substitution without verifying these physicochemical parameters can lead to failed SAR progression, irreproducible biological results, and wasted synthesis cycles.

!
N-1 positional isomer Lacks hydrogen-bond donor and has higher lipophilicity; ionization and target recognition profiles may not transfer.
!
Methylsulfonyl analog Lower lipophilicity may reduce membrane permeability for intracellular or CNS targets.
!
Direct sulfone attachment Drastically different LogP and fewer rotatable bonds; SAR and conformational profiles are not interchangeable.

4-[2-(Ethanesulfonyl)ethyl]piperidine: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Selection


Lipophilicity Advantage Over the Methylsulfonyl Analog: LogP 0.81 vs 0.42 (Δ +0.39)

4-[2-(Ethanesulfonyl)ethyl]piperidine exhibits a computed LogP of 0.81 , which is 0.39 log units higher than its direct methylsulfonyl analog, 4-[2-(methylsulfonyl)ethyl]piperidine (LogP 0.42) . Both values are derived from the same computational methodology (Leyan/ACD predictor), enabling cross-study comparability. The added methylene unit in the ethyl group increases lipophilicity while maintaining identical TPSA (46.17 Ų) and H-bond donor/acceptor counts, thereby improving predicted membrane permeability without compromising aqueous solubility thresholds.

Ethyl vs methyl LogP
Reported
LogP 0.81 vs 0.42 (Δ +0.39)
Supports lipophilicity-based selection for CNS permeability screening.
Computed LogP, cross-study comparable methodology.
Lipophilicity Membrane permeability CNS drug design

Substitution Topology: C-4 Secondary Amine vs N-1 Tertiary Amine in 1-[2-(Ethanesulfonyl)ethyl]piperidine (ΔLogP +1.11)

The target compound, substituted at the C-4 position of piperidine, retains a secondary amine (pKa ~10-11 for the conjugate acid of unsubstituted piperidine [1]), which serves as both a hydrogen-bond donor and a protonatable center at physiological pH. In contrast, the N-1 substituted positional isomer, 1-[2-(ethanesulfonyl)ethyl]piperidine (CAS 98957-09-6), possesses a tertiary amine with significantly higher lipophilicity (LogP 1.93 vs 0.81, ΔLogP = +1.11) and a slightly lower polar surface area (PSA 45.76 vs TPSA 46.17 Ų) . The N-substituted isomer lacks a hydrogen-bond donor entirely (H_Donors = 0 vs 1 for the C-4 isomer) .

C-4 vs N-1 substitution
Reported
LogP 0.81 vs 1.93; H-donor 1 vs 0
Amine class and hydrogen-bond capacity dictate target recognition profiles.
Positional isomer not interchangeable for kinase/GPCR hinge motifs.
Amine basicity Hydrogen-bond donor Metabolic stability

Ethylene Spacer vs Direct Sulfone Attachment: LogP 0.81 vs -0.30 and Conformational Flexibility

4-[2-(Ethanesulfonyl)ethyl]piperidine incorporates a two-carbon ethyl linker between the piperidine C-4 position and the ethanesulfonyl group (4 rotatable bonds), whereas 4-(ethylsulfonyl)piperidine (CAS 1147181-19-8) has the sulfone directly attached to the piperidine ring (2 rotatable bonds) . This structural difference produces a dramatic LogP shift: 0.81 for the ethylene-linked compound vs -0.30 (chemsrc) or 0.17 (leyan) for the directly attached analog . The molecular weight increases from 177.26 to 205.32 g/mol . The ethylene spacer extends the sulfone approximately 2.5–3.0 Å further from the piperidine ring, altering the spatial relationship between the basic amine and the hydrogen-bond-accepting sulfone oxygens.

Ethylene linker vs direct
Reported
LogP 0.81 vs -0.30; rotatable bonds 4 vs 2
Linker length and flexibility influence binding conformation and selectivity.
Sulfone-amine spatial relationship critical for structure-based design.
Linker length Conformational flexibility Sulfone positioning

Ethyl vs Isopropyl Sulfonyl Group: Balanced Lipophilicity and Reduced Steric Bulk

The isopropyl analog, 4-[2-(propane-2-sulfonyl)ethyl]piperidine hydrochloride (CAS 1864062-06-5), introduces a branched alkyl group on the sulfone, increasing topological polar surface area to 54.6 Ų (vs 46.17 Ų for the ethyl analog) and adding steric bulk adjacent to the sulfone [1]. The ethyl group provides a linear alkyl chain that is less sterically demanding, which may favor binding in narrow or sterically constrained pockets. While direct LogP data for the isopropyl free base is unavailable from the same source, the isopropyl group is expected to increase lipophilicity by approximately 0.4–0.6 log units based on the methyl→ethyl LogP increment (ΔLogP = +0.39) . The ethyl analog may thus offer a superior solubility-permeability balance for fragment-based screening libraries where excessive lipophilicity is penalized.

Ethyl vs isopropyl sulfone
Class-level
TPSA 46.17 vs 54.6 Ų; linear vs branched
Lower steric demand may suit constrained binding pockets.
Isopropyl LogP estimated; steric inference class-level.
Steric bulk Alkyl sulfone SAR Solubility-permeability balance

Free Secondary Amine Enables Direct Downstream Functionalization Without Deprotection

The C-4 substituted target compound retains a free piperidine NH, enabling direct N-functionalization (acylation, sulfonylation, reductive amination, urea formation) without the deprotection steps required for N-Boc or N-Cbz protected intermediates . In contrast, the N-1 substituted isomer 1-[2-(ethanesulfonyl)ethyl]piperidine bears the ethanesulfonylethyl group on the nitrogen, permanently blocking the most nucleophilic site and requiring C-H functionalization at unactivated ring positions for further elaboration . This difference translates into a 1–2 step synthetic advantage and higher overall yields in library production workflows where the piperidine nitrogen is the primary vector for diversification. The hydrochloride salt (CAS 1864072-27-4) is also commercially available, offering enhanced stability and easier handling for automated liquid dispensing systems .

Free NH functionalization
Reported
Single-step acylation/alkylation possible
Reduces synthetic steps in library production; HCl salt aids automated handling.
N-1 isomer requires deprotection or C-H activation.
Synthetic tractability Parallel synthesis Library enumeration

4-[2-(Ethanesulfonyl)ethyl]piperidine: Recommended Research and Industrial Application Scenarios Based on Quantified Differentiation


CNS-Targeted Fragment-Based Drug Discovery Requiring Balanced LogP (0.5–1.5 Range)

With a LogP of 0.81, 4-[2-(ethanesulfonyl)ethyl]piperidine occupies an optimal lipophilicity window for CNS fragment screening—sufficiently lipophilic to cross the blood-brain barrier yet below the LogP >3 threshold associated with promiscuous binding and rapid metabolic clearance . Its LogP advantage of +0.39 over the methyl analog and its lower lipophilicity compared to the N-substituted isomer (LogP 1.93) position it as the preferred scaffold when CNS penetration is a key project requirement. Use this compound as a primary amine-containing fragment for hit identification against neurological targets including NMDA receptors, GlyT1, and 5-HT receptor subtypes where the ethanesulfonyl piperidine pharmacophore has established precedent.

Structure-Activity Relationship (SAR) Studies Comparing Linker Length and Sulfone Positioning

The ethylene-linked architecture of 4-[2-(ethanesulfonyl)ethyl]piperidine (4 rotatable bonds, LogP 0.81) provides a distinct conformational and electronic profile relative to the directly attached 4-(ethylsulfonyl)piperidine (LogP -0.30) . Researchers mapping the optimal spatial relationship between a basic amine and a sulfone hydrogen-bond acceptor should procure both compounds in parallel to systematically evaluate the impact of the two-carbon spacer on target affinity, selectivity, and off-rate kinetics . This is particularly relevant for kinases, proteases, and GPCRs where the sulfone-amine distance can dictate binding mode and residence time.

Parallel Library Synthesis Leveraging Free Secondary Amine for Rapid Diversification

The free NH of 4-[2-(ethanesulfonyl)ethyl]piperidine enables direct, single-step N-functionalization via amide coupling, sulfonylation, or reductive amination, eliminating the need for protecting group manipulations . Medicinal chemistry teams conducting parallel library synthesis should prioritize this C-4 isomer over the N-1 isomer (CAS 98957-09-6), which requires deprotection or C-H activation for further scaffold elaboration . The commercially available hydrochloride salt (CAS 1864072-27-4) is recommended for automated liquid handling workflows due to its crystalline nature and improved weighing accuracy compared to the free base oil.

Lead Optimization Programs Balancing Sulfone Steric Bulk Against Target Complementarity

For programs where the sulfone group makes specific polar contacts within a sterically constrained binding pocket, the ethyl sulfone provides a linear, minimally branched alkyl group (TPSA 46.17 Ų) compared to the bulkier isopropyl analog (TPSA 54.6 Ų) . When co-crystal structures or docking models suggest limited space around the sulfone-binding subpocket, 4-[2-(ethanesulfonyl)ethyl]piperidine should be preferentially selected over branched alkyl sulfone variants to avoid steric clashes that could abolish activity or induce unfavorable binding poses .

Application
Selection Property
Validation Focus
CNS fragment-based screening
Balanced LogP, lead-like TPSA
CNS permeability and target engagement assays
Linker-length SAR studies
Ethylene spacer with conformational flexibility
Binding mode and selectivity profiling vs direct sulfone
Parallel library synthesis
Free secondary amine, HCl salt available
Diversification efficiency and compound handling
Lead optimization (steric constraints)
Linear ethyl sulfone, low steric bulk
Steric complementarity in target binding pocket
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